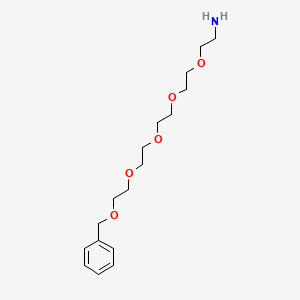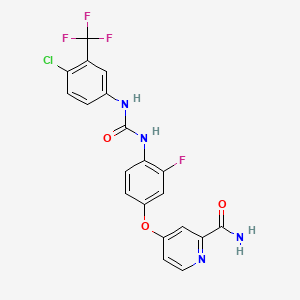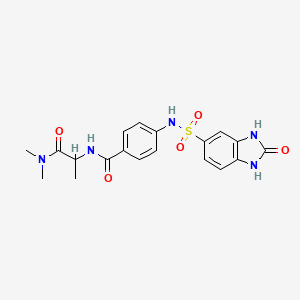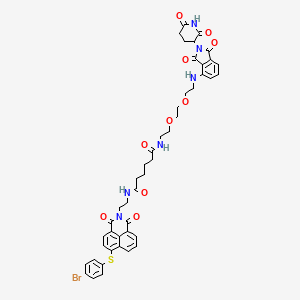
Benzyl-PEG5-Amine
Vue d'ensemble
Description
Benzyl-PEG5-Amine is a PEG-based PROTAC linker . It contains a benzyl protecting group and a free terminal amine. Benzyl groups are used to protect alcohol moieties and can be removed via hydrogenolysis. The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of amines with primary alkyl halides . This process is known as alkylation . The reaction is efficient and can be controlled to yield the desired product .
Molecular Structure Analysis
The molecular weight of this compound is 327.42 g/mol, and its molecular formula is C17H29NO5 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Chemical Reactions Analysis
The primary amine in this compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This reaction is part of the general reactions of amines, which include alkylation and acylation .
Physical And Chemical Properties Analysis
Amines are classified based on the number of alkyl groups bonded to the nitrogen atom . The physical properties of amines depend significantly on the extent of substitution at nitrogen .
Applications De Recherche Scientifique
Synthèse et propriétés des amines
Les amines, caractérisées par la présence d'un ou plusieurs atomes d'azote liés à des atomes de carbone, sont des composés organiques polyvalents qui ont une large gamme d'applications en chimie, biologie et science des matériaux {svg_1}. Les méthodologies de synthèse des amines ont considérablement évolué, englobant des voies classiques telles que l'amination réductrice et la substitution nucléophile, ainsi que des approches modernes comme les réactions catalysées par des métaux de transition et la fonctionnalisation C-H {svg_2}.
Rôle en synthèse organique
Les amines présentent un large éventail de propriétés chimiques, notamment la nucléophilie, la basicité et la capacité de coordination, ce qui en fait des blocs de construction précieux en synthèse organique {svg_3}. Leur réactivité diverse permet la construction de molécules complexes, y compris des produits pharmaceutiques, des produits agrochimiques et des produits naturels, grâce à diverses réactions de fonctionnalisation et transformations {svg_4}.
Applications en chimie médicinale
En plus de leur rôle d'intermédiaires de synthèse, les amines trouvent une large application en chimie médicinale, où elles servent de composants essentiels des médicaments et des molécules bioactives {svg_5}. Le développement de nouveaux médicaments à base d'amines, notamment les ligands de récepteurs, les inhibiteurs enzymatiques et les agents anticancéreux, continue d'être un domaine de recherche important {svg_6}.
Rôle en science des matériaux
Les amines jouent un rôle crucial en science des matériaux, contribuant à la conception et à la fabrication de polymères, de catalyseurs, de capteurs et de matériaux fonctionnels {svg_7}. Leurs propriétés électroniques, optiques et mécaniques uniques les rendent adaptées à des applications dans l'électronique organique, le photovoltaïque et les biomatériaux, entre autres {svg_8}.
Applications dans les technologies durables
Les progrès récents de la chimie des amines ont également mené à des applications innovantes dans les technologies durables, y compris les transformations catalytiques, les énergies renouvelables et la remédiation environnementale {svg_9}. Les amines sont de plus en plus reconnues pour leur potentiel dans le captage du carbone, le stockage d'énergie et la synthèse de produits chimiques verts {svg_10}.
Synthèse des N-benzyl cyclo-tertiaires amines
La synthèse efficace des N-benzyl cyclo-tertiaires amines utilisant l'imine réductase, des composants clés dans la synthèse des produits naturels et des produits pharmaceutiques, est une approche verte {svg_11}. Cette recherche offre une méthode efficace pour l'ingénierie de l'IRED, améliorant considérablement la conversion et la sélectivité pour les N-benzyl cyclo-tertiaires amines, aidant à la synthèse des médicaments et fournissant des informations sur la conception rationnelle d'autres enzymes {svg_12}.
α-Fonctionnalisation des imines
La réduction photocatalytique des RAEs dérivés de NHPI a donné le radical alkyle, qui s'est ensuite engagé avec la N-sulfinimine énantiopure de manière diastéréosélective pour donner des dérivés d'amine benzylique α-ramifiés {svg_13}.
Mécanisme D'action
Target of Action
Benzyl-PEG5-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The primary targets of this compound are the E3 ubiquitin ligase and the target protein that needs to be degraded .
Mode of Action
this compound acts as a bridge in PROTACs, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG (polyethylene glycol) component of this compound enhances the solubility and stability of the PROTAC molecule .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, this compound-containing PROTACs lead to the proteasomal degradation of these proteins. This can result in the modulation of various cellular processes, depending on the function of the degraded protein .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG component, which improves its solubility and stability in aqueous environments. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. The PEGylation can enhance the compound’s half-life and reduce immunogenicity, making it more effective in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the targeted degradation of specific proteins. This can lead to the downregulation of oncogenic proteins in cancer therapy or the removal of misfolded proteins in neurodegenerative diseases. The precise effects depend on the target protein and the context of its degradation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound. The PEG component helps to maintain stability across different environments, but extreme conditions can still affect its performance. Additionally, the cellular context, including the expression levels of the target protein and E3 ligase, can impact the overall effectiveness of the PROTAC .
: MedChemExpress. This compound. Retrieved from MedChemExpress : BroadPharm. This compound. Retrieved from BroadPharm
Safety and Hazards
Benzyl-PEG5-Amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only in a chemical fume hood and wear chemical-resistant gloves and safety goggles .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5H,6-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHIPYDPAMVVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)

![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)
![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)

![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)



